![molecular formula C11H15N3S B12549268 N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine CAS No. 142270-80-2](/img/structure/B12549268.png)
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is a compound that features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry. Benzimidazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfanyl group and the amine functionality in this compound further enhances its potential for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate alkylating agents. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various N-substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance binding affinity through additional interactions with the target molecule. This compound can interfere with cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
N-benzimidazol-2yl benzamide analogues: Investigated as allosteric activators of human glucokinase for treating type-2 diabetes.
Ethyl (2-{[(1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl acetate: Explored for its antimicrobial properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine is unique due to the combination of the benzimidazole ring, sulfanyl group, and amine functionality. This combination provides a versatile scaffold for chemical modifications and enhances its potential for diverse biological activities.
Propriétés
Numéro CAS |
142270-80-2 |
|---|---|
Formule moléculaire |
C11H15N3S |
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-ylsulfanyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15N3S/c1-11(2,3)14-15-10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,1-3H3,(H,12,13) |
Clé InChI |
XWWKPJKHVPXZGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NSC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
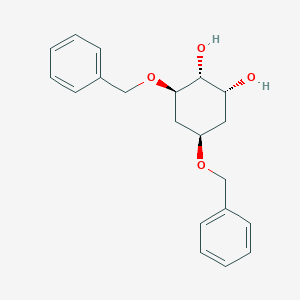
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
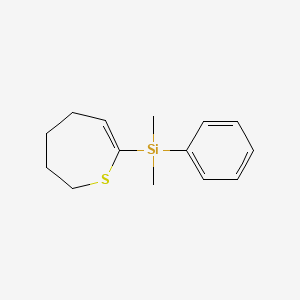
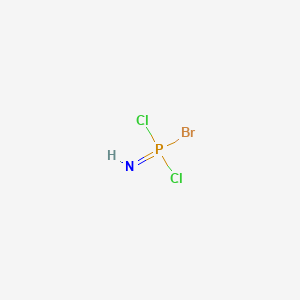
![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
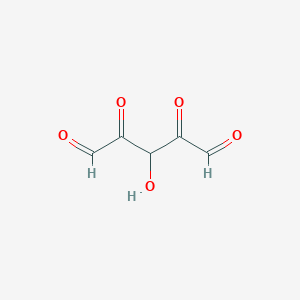
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)
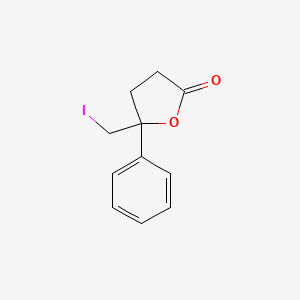
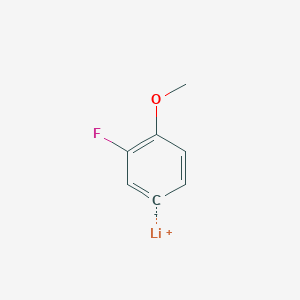
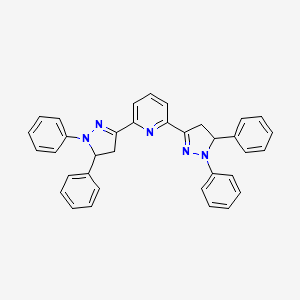
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
